
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a hydroxyl group (-OH) and an amino group (-NH2) attached to an ethan-1-ol backbone, with an isopropyl-substituted phenyl ring. The stereochemistry of the compound is specified by the (s)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. For example, the ketone can be reduced using a chiral borane complex in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yield and enantiomeric purity.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-Amino-2-phenylethanol: A similar compound without the isopropyl substitution on the phenyl ring.
2-Amino-2-(4-isopropylphenyl)ethan-1-ol: A regioisomer with the isopropyl group at the para position.
Uniqueness
(s)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which can impart distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-4-3-5-10(6-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChIキー |
OYVURCNTZBCORS-LLVKDONJSA-N |
異性体SMILES |
CC(C)C1=CC(=CC=C1)[C@@H](CO)N |
正規SMILES |
CC(C)C1=CC(=CC=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


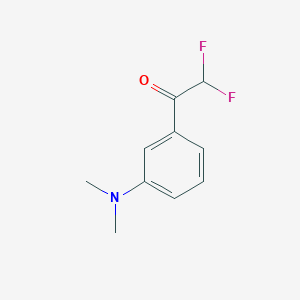
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

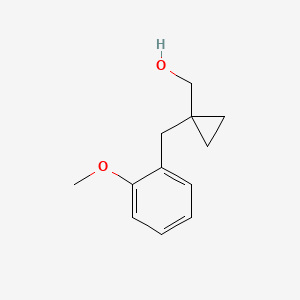

![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
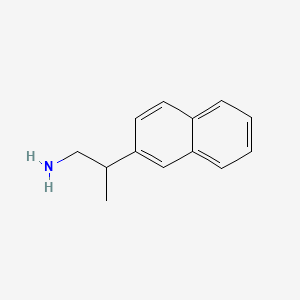
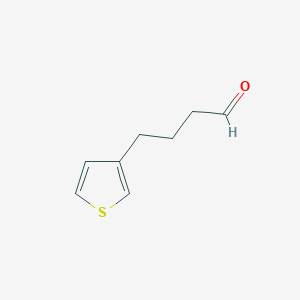
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
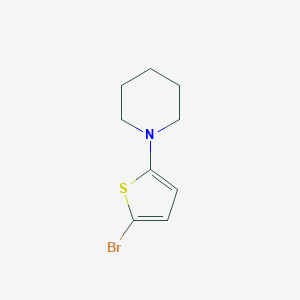
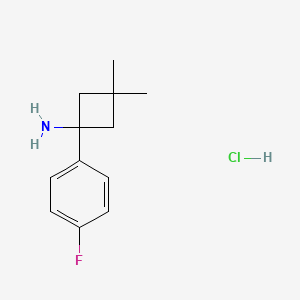

aminehydrochloride](/img/structure/B13596789.png)

